Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate involves several steps. One common method includes the cyclization of appropriate precursors followed by functional group modifications . For instance, the synthesis may start with the preparation of a suitable quinoline intermediate, which is then subjected to fluorination and esterification reactions . Industrial production methods often involve optimized reaction conditions, such as the use of specific catalysts and solvents, to achieve high yields and purity .
Chemical Reactions Analysis
Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate involves its interaction with specific molecular targets. The fluorine and hydroxyl groups play a crucial role in enhancing its binding affinity to enzymes and receptors . The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding . The exact molecular pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate can be compared with other similar compounds, such as:
Ethyl 8-fluoro-4-hydroxy-5-methylquinoline-3-carboxylate: This compound has a similar structure but differs in the position of the fluorine and hydroxyl groups.
6-fluoro-4-hydroxy-2-quinolone: This compound shares the quinoline core but has different substituents, leading to different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and case studies.
Overview of Quinoline Derivatives
Quinoline derivatives are known for their broad spectrum of biological activities. The presence of the 8-hydroxy group in these compounds often enhances their pharmacological efficacy. This compound is a notable derivative that exhibits significant biological potential.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various quinoline derivatives, including this compound. These compounds have shown effectiveness against a range of pathogens:
- Antitubercular Activity : Compounds similar to this compound have demonstrated significant activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) ranging from 3.49 μM to 62.5 μM, indicating potent antitubercular effects compared to standard drugs like isoniazid and pyrazinamide .
- Antibacterial Activity : The compound has also been tested against various Gram-positive and Gram-negative bacteria, showing promising results. For example, derivatives exhibited MIC values as low as 6.68 μM against Pseudomonas mirabilis and Aspergillus niger, indicating strong antibacterial properties .
Anticancer Activity
Quinoline derivatives are recognized for their anticancer potential. This compound has been evaluated for its cytotoxic effects on various cancer cell lines:
- Cytotoxicity Testing : In vitro studies have shown that quinoline derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures demonstrated IC50 values ranging from 0.03 μM to 4.74 μM against multiple cancer cell lines, suggesting high potency .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with DNA synthesis and repair mechanisms within cancer cells, leading to cell cycle arrest and apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its chemical structure:
Substituent | Biological Activity | MIC/IC50 Values |
---|---|---|
Unsubstituted Benzyloxy | Good antitubercular activity | MIC: 57.73 μM |
4-Methylbenzyloxy | Enhanced antibacterial activity | MIC: 6.68 μM |
2-Cyanobenzyloxy | Increased cytotoxicity | IC50: 27.29 μM |
The SAR studies indicate that specific substitutions can enhance or diminish the biological activities of these compounds, providing insights for further drug development .
Case Studies
- Antitubercular Activity : A study demonstrated that derivatives of ethyl 3-fluoro-8-hydroxy-2-methylquinoline exhibited significant antitubercular activity with MIC values comparable to established treatments like isoniazid .
- Cytotoxicity in Cancer Models : In a comparative study involving various cancer cell lines, quinoline derivatives showed selective cytotoxicity with IC50 values indicating their potential as lead compounds for further development in cancer therapy .
Properties
Molecular Formula |
C13H12FNO3 |
---|---|
Molecular Weight |
249.24 g/mol |
IUPAC Name |
ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate |
InChI |
InChI=1S/C13H12FNO3/c1-3-18-13(17)9-4-8-5-10(14)7(2)15-12(8)11(16)6-9/h4-6,16H,3H2,1-2H3 |
InChI Key |
WBSXOLUXZVENDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C(=C1)C=C(C(=N2)C)F)O |
Origin of Product |
United States |
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